molecular formula C18H18N4 B5017439 2,3-dihydro-1H-inden-2-yl{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}amine

2,3-dihydro-1H-inden-2-yl{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}amine

Cat. No.: B5017439
M. Wt: 290.4 g/mol
InChI Key: TTZLBERCZAIDIJ-UHFFFAOYSA-N
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Description

Indane is an organic compound with the formula C6H4(CH2)3 . It is a colorless liquid hydrocarbon that is a petrochemical, a bicyclic compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.


Synthesis Analysis

Indane is usually produced by hydrogenation of indene . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The synthesis of pyridine derivatives typically involves methods like Chichibabin synthesis, which involves the reaction of acetaldehyde and ammonia.


Molecular Structure Analysis

Indane or indan is a bicyclic compound . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms.


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Indane, being a hydrocarbon, can undergo various reactions like halogenation, oxidation, and more .


Physical and Chemical Properties Analysis

Indane is a colorless liquid with a density of 0.9645 g/cm3 . It has a melting point of -51.4 °C and a boiling point of 176.5 °C . Imidazole is a white or colorless solid .

Mechanism of Action

The mechanism of action of these compounds largely depends on their functional groups and the target molecules they interact with. For instance, many drugs containing an imidazole ring are known to act by inhibiting the enzyme cytochrome P450 .

Future Directions

The future directions in the study of these compounds could involve the development of new synthetic routes and the discovery of new biological activities. For instance, imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-5-15-11-17(10-14(15)4-1)21-12-16-6-3-7-20-18(16)22-9-8-19-13-22/h1-9,13,17,21H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLBERCZAIDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=C(N=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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